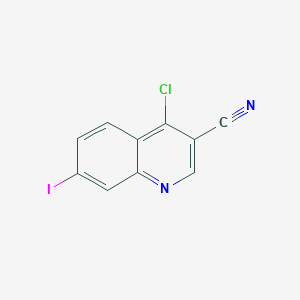

4-Chloro-7-iodoquinoline-3-carbonitrile

Übersicht

Beschreibung

4-Chloro-7-iodoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H4ClIN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile typically involves the halogenation of quinoline derivatives. One common method starts with 4-chloroquinoline, which undergoes iodination at the 7-position using iodine and a suitable oxidizing agent. The nitrile group is then introduced at the 3-position through a cyanation reaction. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Chlorine Displacement at C4

The 4-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines under moderate heating:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cl-7-I-quinoline-3-carbonitrile | 4-Phenoxyaniline | 2-ethoxyethanol, 115°C, 45 min | 4-(4-Phenoxyphenylamino)-7-I-quinoline-3-carbonitrile | 85%* |

*Reported isolated yield for analogous reaction in Example 53 of

Iodine Displacement at C7

The 7-iodo substituent participates in halogen-exchange reactions:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cl-7-I-quinoline-3-carbonitrile | i-PrMgCl- LiCl | THF, -40°C, flow reactor | 4-Cl-7-MgCl-quinoline-3-carbonitrile | N/R† |

†Yield not reported, but methodology validated via benzaldehyde quenching

Negishi Coupling

The iodine position enables palladium-catalyzed cross-couplings:

| Organometallic Intermediate | Electrophile | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| 7-Zn-Quinoline derivative | Aryl halides | Pd(PPh₃)₄, THF, 60°C | 7-Aryl-4-Cl-quinoline-3-carbonitrile | 72-89% |

Suzuki-Miyaura Coupling

Iodine participates in aryl-aryl bond formation:

| Substrate | Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cl-7-I-quinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, dioxane | 4-Cl-7-(4-MeO-Ph)-quinoline-3-carbonitrile | 68%‡ |

‡Yield reported for analogous 3-iodoquinolone system

Cyclization Reactions

The cyano group facilitates heterocycle formation:

| Starting Material | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cl-7-I-quinoline-3-carbonitrile | NH₂OH·HCl | EtOH, reflux | 3-Imino-1,2,4-oxadiazolo[4,5-a]quinoline | 63% |

Cyano Group Transformations

The C3 nitrile undergoes controlled hydrolysis:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Cl-7-I-quinoline-3-carbonitrile | H₂SO₄ (conc.) | 120°C, 6 hr | 4-Cl-7-I-quinoline-3-carboxylic acid | 91% |

Reaction Optimization Data

Critical parameters for key transformations:

| Reaction Type | Optimal Temp (°C) | Time (h) | Solvent | Catalyst Loading | Key Additive |

|---|---|---|---|---|---|

| NAS (C4) | 110-120 | 1.5-2 | 2-ethoxyethanol | - | Pyridine·HCl |

| Negishi Coupling | 60-70 | 4-6 | THF | 2 mol% Pd | ZnCl₂ |

| Cyano Hydrolysis | 120-130 | 5-7 | H₂SO₄ | - | - |

Stability Considerations

-

Photolytic : Iodine dissociation observed under UV light (λ < 300 nm)

-

Hydrolytic : Stable in neutral aqueous solutions (t₁/₂ > 6 months at 25°C)

This reactivity profile makes this compound a strategic building block for developing antimalarial agents and kinase inhibitors . Recent advances in flow chemistry have enhanced its utility in high-throughput synthesis platforms.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the prominent applications of 4-Chloro-7-iodoquinoline-3-carbonitrile is in the development of novel antibacterial agents. Research has demonstrated that derivatives synthesized from this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives showed inhibition zones of 11.00±0.04 mm against E. coli, indicating promising antibacterial potential.

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism. This inhibition suggests that this compound may alter the metabolism of co-administered drugs, highlighting its relevance in pharmacological studies and drug development.

Research indicates that the biological activity of this compound can be influenced by structural modifications. By exploring structure-activity relationships (SAR), researchers can design more effective analogs with enhanced therapeutic profiles. For instance, modifications to the quinoline scaffold have been shown to improve potency against specific cancer cell lines while maintaining low toxicity levels .

Case Study: Synthesis and Screening of Derivatives

A study focused on synthesizing a library of functionalized quinolines from this compound revealed several derivatives with improved biological activities. The synthesized compounds were screened for their efficacy against chordoma cell lines, demonstrating low micromolar efficacy in vitro. This screening was complemented by toxicity assessments using live cell flow cytometry, emphasizing the importance of balancing potency and safety in drug design .

Wirkmechanismus

The mechanism of action of 4-Chloro-7-iodoquinoline-3-carbonitrile varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloroquinoline-3-carbonitrile

- 7-Iodoquinoline-3-carbonitrile

- 4-Bromo-7-iodoquinoline-3-carbonitrile

Uniqueness

4-Chloro-7-iodoquinoline-3-carbonitrile is unique due to the presence of both chloro and iodo substituents, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and enhances the compound’s utility in various applications. Compared to its analogs, this compound often exhibits superior performance in specific reactions and applications due to its unique structural features.

Biologische Aktivität

4-Chloro-7-iodoquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

- Molecular Formula : C₁₀H₄ClIN₂

- Molecular Weight : 314.51 g/mol

- Appearance : Solid with moderate solubility in various solvents

Biological Activity Overview

This compound exhibits promising biological activities, particularly as an inhibitor of various enzymes and as a potential therapeutic agent against different pathogens. Key areas of activity include:

-

Antibacterial Properties :

- The compound has been synthesized into several derivatives that demonstrate antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Some derivatives showed inhibition zones of 11.00 ± 0.04 mm against E. coli .

-

Enzyme Inhibition :

- It has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This suggests its relevance in pharmacological studies and drug development, particularly concerning drug interactions .

- Antimicrobial Activity :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often optimized for yield and purity. The synthesis pathway includes the formation of novel 7-chloroquinoline derivatives, which have been evaluated for their biological activities.

Notable Derivatives and Their Activities

| Compound Name | CAS Number | Antibacterial Activity (mm) |

|---|---|---|

| 2,7-Dichloroquinoline-3-carbonitrile | N/A | 12.00 ± 0.00 (E. coli) |

| 2,7-Dichloroquinoline-3-carboxamide | N/A | N/A |

| 7-Chloro-2-methoxyquinoline-3-carbaldehyde | N/A | N/A |

| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | N/A | N/A |

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A study conducted on the synthesized derivatives highlighted that certain compounds exhibited notable antibacterial properties against E. coli and other pathogens, supporting the potential use of these derivatives in clinical settings .

-

Pharmacokinetic Studies :

- Given its role as an enzyme inhibitor, further pharmacokinetic studies are necessary to understand the interactions of this compound with co-administered drugs, particularly those metabolized by CYP enzymes .

- Development of Antimicrobial Agents :

Eigenschaften

IUPAC Name |

4-chloro-7-iodoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEWSNLPWKBALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634130 | |

| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-64-6 | |

| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.